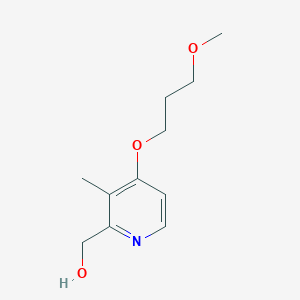

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Description

Properties

IUPAC Name |

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBSXXZEMRBFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152033 | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118175-10-3 | |

| Record name | 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118175103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1AM69M15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol: A Key Intermediate in Proton Pump Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a critical pyridine derivative that serves as a pivotal intermediate in the synthesis of various benzimidazole-based proton pump inhibitors (PPIs), most notably Rabeprazole.[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its role in the context of the pharmacological action of the final active pharmaceutical ingredient.

Chemical and Physical Properties

(4-(3--Methoxypropoxy)-3-methylpyridin-2-yl)methanol is primarily available and handled as both a free base and a hydrochloride salt. The properties of both forms are summarized below for clarity and comparative analysis.

Table 1: Physicochemical Properties

| Property | This compound | This compound Hydrochloride |

| CAS Number | 118175-10-3[2] | 675198-19-3[2][3] |

| Molecular Formula | C₁₁H₁₇NO₃ | C₁₁H₁₈ClNO₃[4] |

| Molecular Weight | 211.26 g/mol | 247.72 g/mol [4] |

| Appearance | Colorless Oil | Off-White to Pale Yellow Solid |

| Solubility | Slightly soluble in Chloroform and Methanol | Slightly soluble in Chloroform and Methanol[5] |

| Storage | Inert atmosphere, Room Temperature | Inert atmosphere, Room Temperature[5] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that is integral to the production of Rabeprazole. The general synthetic scheme initiates from 2,3-dimethyl-4-nitropyridine-N-oxide and proceeds through the introduction of the methoxypropoxy side chain, followed by rearrangement and reduction to yield the target alcohol.

Synthetic Workflow

The following diagram illustrates a common synthetic route:

Caption: Synthetic workflow for the preparation of the target intermediate.

Detailed Experimental Protocol

This protocol is a composite of methodologies described in the scientific literature and patents.

Step 1: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve potassium hydroxide in dimethyl sulfoxide (DMSO).

-

To this solution, add 3-methoxy-1-propanol dropwise while maintaining the temperature between 60-70°C.

-

After the addition is complete, stir the mixture for one hour at 60-65°C.

-

Cool the reaction mixture to 40°C and add 4-chloro-2,3-dimethyl-N-oxide.

-

Stir the reaction for 4-5 hours at 40-45°C.

-

Upon completion (monitored by TLC or HPLC), quench the reaction with deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., methylene dichloride).

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product as an oil.

Step 2: Synthesis of [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate

-

Treat the crude 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide from the previous step with acetic anhydride.

-

Heat the reaction mixture, typically at reflux, to facilitate the rearrangement. The reaction progress should be monitored by an appropriate analytical method like HPLC.

Step 3: Synthesis of this compound

-

Upon completion of the rearrangement, cool the reaction mixture.

-

Perform an alkaline hydrolysis of the acetate intermediate using an aqueous solution of a base such as sodium hydroxide.

-

After the hydrolysis is complete, neutralize the mixture and extract the product with an organic solvent.

-

The combined organic extracts are then dried and concentrated to yield this compound.

Step 4 (Optional): Preparation of the Hydrochloride Salt

-

Dissolve the purified free base in a suitable solvent like acetone.

-

Cool the solution and bubble dry hydrogen chloride gas through it until the pH reaches approximately 1.

-

Stir the mixture to allow for complete crystallization of the hydrochloride salt.

-

Filter the solid product, wash with cold acetone, and dry under vacuum.

Biological Context: Role as a Rabeprazole Intermediate

This compound does not possess intrinsic pharmacological activity. Its significance lies in its role as a key building block for Rabeprazole, a potent proton pump inhibitor. Rabeprazole functions by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells of the stomach lining.[6]

Mechanism of Action of Rabeprazole

Rabeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, undergoes an acid-catalyzed conversion to its active sulfenamide form.[7] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase.[7] This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[6][8]

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the mechanism of action of Rabeprazole at the cellular level:

Caption: Cellular mechanism of Rabeprazole's proton pump inhibition.

Analytical Methods

The purity and identity of this compound and its hydrochloride salt are typically assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly employed to determine the purity of the compound and to monitor the progress of the synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized intermediate.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Safety and Handling

The hydrochloride salt of this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest in medicinal and process chemistry due to its essential role in the manufacture of Rabeprazole and related ulcer-inhibiting drugs.[9] A thorough understanding of its chemical properties, synthesis, and the biological context of its ultimate application is crucial for researchers and professionals in the field of drug development. The methodologies and data presented in this guide provide a solid foundation for further research and application of this important chemical intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound Hydrochloride [lgcstandards.com]

- 3. This compound hydroc… [cymitquimica.com]

- 4. 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H18ClNO3 | CID 24212924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Elucidation of the Molecular Structure: A Technical Guide to (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

For Immediate Release

This technical guide provides a detailed analysis of the structural elucidation of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the spectroscopic data and methodologies employed to confirm the molecule's structure.

Compound Overview

This compound , with the Chemical Abstracts Service (CAS) registry number 118175-10-3 , is a substituted pyridine derivative. Its molecular formula is C₁₁H₁₇NO₃ , and it has a molecular weight of 211.26 g/mol .[1] The structural confirmation of this compound is paramount for ensuring the purity and efficacy of subsequent active pharmaceutical ingredients. This guide outlines the key spectroscopic data that collectively verify its molecular architecture.

The IUPAC name for this compound is [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.[1] It is also known by other synonyms such as 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine and 2-Hydroxymethyl-3-methyl-4-(3-methoxypropanoxyl)pyridine.[1]

Spectroscopic Data Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The following table summarizes the observed chemical shifts for the hydrochloride salt of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.97-2.01 | m | 2H | -O-CH₂-CH₂ -CH₂-O- |

| 2.01 | s | 3H | Ar-CH₃ |

| 3.20 | s | 3H | -O-CH₃ |

Note: Data corresponds to the hydrochloride salt of the compound in CDCl₃. The full spectrum data for the free base is not available in the provided search results.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule. While specific experimental data for this compound was not found in the provided search results, a predicted spectrum would corroborate the proposed structure.

(Experimental ¹³C NMR data is not available in the provided search results and would need to be determined experimentally for full structural confirmation.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

(Specific experimental mass spectrometry data for this compound, including fragmentation patterns, was not available in the provided search results. This analysis is crucial for confirming the molecular mass and connectivity.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers.

(Specific experimental FTIR data for this compound was not available in the provided search results. Key expected peaks would include those for O-H stretching (from the alcohol), C-O stretching (from the ether and alcohol), C=C and C=N stretching (from the pyridine ring), and C-H stretching.)

Experimental Protocols

Detailed experimental protocols are essential for the reproducible and accurate structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

Data Acquisition:

-

Record the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric water and carbon dioxide.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation process.

References

An In-depth Technical Guide to Rabeprazole Intermediates: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key intermediates involved in the synthesis of Rabeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. This document details the chemical structures, physicochemical properties, and detailed experimental protocols for the synthesis of these intermediates, serving as a vital resource for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction to Rabeprazole Synthesis

The synthesis of Rabeprazole is a multi-step process that involves the formation of several key intermediates. The general synthetic strategy involves the coupling of a substituted pyridine moiety with a benzimidazole group, followed by oxidation to form the final sulfoxide drug substance. Understanding the structure, properties, and synthesis of each intermediate is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Key Intermediates in Rabeprazole Synthesis

The following sections detail the primary intermediates in the common synthetic pathways of Rabeprazole.

2,3-Dimethyl-4-nitropyridine-N-oxide

This intermediate is a foundational component in the synthesis, formed by the nitration of 2,3-dimethylpyridine-N-oxide.

Table 1: Physicochemical Properties of 2,3-Dimethyl-4-nitropyridine-N-oxide

| Property | Value |

| CAS Number | 37699-43-7 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Yellow to pale yellow crystalline powder |

| Melting Point | 90-96 °C |

| Solubility | Soluble in Methanol |

| Spectral Data | IR, Raman, and GC-MS data are available in public databases such as PubChem.[1] |

4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide

This intermediate is formed by the nucleophilic substitution of the nitro group in 2,3-dimethyl-4-nitropyridine-N-oxide with 3-methoxypropanol.

Table 2: Physicochemical Properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide

| Property | Value |

| CAS Number | 117977-18-1 |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| Appearance | Brown or yellow solid |

| Boiling Point | 387.4±37.0 °C (Predicted) |

| Density | 1.05±0.1 g/cm³ (Predicted) |

| Storage | 2-8°C |

[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol and its Hydrochloride Salt

This alcohol intermediate is a precursor to the reactive chloromethyl derivative.

Table 3: Physicochemical Properties of [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol and its Hydrochloride

| Property | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol Hydrochloride |

| CAS Number | 118175-10-3 | 675198-19-3 |

| Molecular Formula | C₁₁H₁₇NO₃ | C₁₁H₁₈ClNO₃ |

| Molecular Weight | 211.26 g/mol | 247.72 g/mol |

| Appearance | - | Off-White to Pale Yellow Solid |

| Melting Point | - | 127-129 °C |

| Solubility | - | Chloroform (Slightly), Methanol (Slightly) |

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride

This chlorinated intermediate is key for the subsequent coupling reaction with 2-mercaptobenzimidazole.

Table 4: Physicochemical Properties of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride

| Property | Value |

| CAS Number | 153259-31-5 |

| Molecular Formula | C₁₁H₁₇Cl₂NO₂ |

| Molecular Weight | 266.16 g/mol |

| Appearance | Light yellow to off-white powder |

| Melting Point | 113-115 °C |

| Boiling Point | 360 °C at 760 mmHg |

| Flash Point | 171.5 °C |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| Storage | Inert atmosphere, 2-8°C |

2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole (Rabeprazole Thioether)

This is the penultimate intermediate before the final oxidation to Rabeprazole.

Table 5: Physicochemical Properties of 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole

| Property | Value |

| CAS Number | 117977-21-6 |

| Molecular Formula | C₁₈H₂₁N₃O₂S |

| Molecular Weight | 343.44 g/mol |

| Appearance | Off-White Crystalline Powder |

| Mass Spectrometry | MS (ESI, positive ion mode): m/z=344 (M+H⁺), m/z=366 (M+Na⁺)[2] |

Experimental Protocols

Detailed methodologies for the synthesis of key rabeprazole intermediates are provided below.

Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

This protocol describes the nitration of 2,3-dimethylpyridine-N-oxide using potassium nitrate and sulfuric acid.

-

Materials: 2,3-dimethylpyridine-N-oxide, concentrated sulfuric acid (98%), potassium nitrate.

-

Procedure:

-

Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 92 g of concentrated sulfuric acid.

-

Cool the mixture to a temperature between -10 °C and -5 °C.

-

Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.

-

Slowly add the potassium nitrate solution dropwise to the 2,3-dimethylpyridine-N-oxide solution, maintaining the temperature between -10 °C and -5 °C.

-

After the addition is complete, heat the reaction mixture to 85-90 °C and maintain for 10 hours.

-

Monitor the reaction completion using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and sodium carbonate for neutralization.

-

Extract the product with dichloromethane.

-

Dry the organic phase and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethanol/n-pentane to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

This procedure details the chlorination of the corresponding hydroxymethyl intermediate.

-

Materials: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, dichloromethane, thionyl chloride.

-

Procedure:

-

Dissolve 5.0 g (23.7 mmol) of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in 40 ml of dichloromethane.

-

Add 4.23 g (35.6 mmol) of thionyl chloride dropwise, ensuring the temperature does not exceed 25 °C.[3]

-

Stir the reaction mixture at room temperature.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[3]

-

Synthesis of 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole (Rabeprazole Thioether)

This protocol outlines the condensation reaction to form the thioether intermediate.

-

Materials: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, 1H-benzo[d]imidazole-2-thiol, triphenylphosphine, diethyl azodicarboxylate, tetrahydrofuran, methanol.

-

Procedure:

-

In a 2L three-necked flask, dissolve 100 g (473.35 mmol) of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in 1 L of tetrahydrofuran.[4]

-

Add 71.10 g (473.35 mmol) of 1H-benzo[d]imidazole-2-thiol and 136.58 g (520.69 mmol) of triphenylphosphine to the solution.[4]

-

Cool the reaction mixture to 0 °C with stirring.

-

Slowly add 90.678 g (520.69 mmol) of diethyl azodicarboxylate dropwise.[4]

-

Maintain the reaction at this temperature for 5 to 10 hours, monitoring the progress by TLC.[4]

-

After completion, evaporate the tetrahydrofuran to dryness using a rotary evaporator.[4]

-

Purify the crude product by recrystallization from methanol to yield the target thioether.[4]

-

Visualizing the Synthesis and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathway of Rabeprazole and a typical experimental workflow.

Rabeprazole Synthetic Pathway

References

- 1. 2,3-Dimethyl-4-nitropyridine-N-oxide | C7H8N2O3 | CID 148223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 4. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]

In-Depth Technical Guide: 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Compound Identity

Systematic Name: [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol

Common Synonyms:

-

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

-

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

-

Intermediate of Rabeprazole Sodium

CAS Number: 118175-10-3[1]

Molecular Formula: C₁₁H₁₇NO₃[1]

Molecular Weight: 211.26 g/mol [1]

This pyridine derivative is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Rabeprazole.[2] Its physical properties are crucial for its handling, purification, and subsequent chemical transformations.

Physicochemical Properties

The available data on the physical characteristics of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine and its common salt form are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Appearance | Brown oil | Off-White to Pale Yellow Solid | [3],[4] |

| Boiling Point | 342.8±37.0 °C (Predicted) | N/A | [1] |

| Melting Point | Below room temperature | 127-129 °C | [5] |

| Density | 1.096±0.06 g/cm³ (Predicted) | N/A | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | Slightly soluble in Chloroform and Methanol | [1][6] |

| pKa (Predicted) | 13.21±0.10 | N/A | [1] |

| XLogP3 | 0.5 | N/A | [7] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine, which is an oil at room temperature, the following general procedure can be used:

-

Apparatus Setup: A small quantity of the oil is placed in a distillation flask. For small amounts, a Thiele tube or a similar micro-boiling point apparatus is suitable.[8] A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

-

Heating: The flask is heated gently. The use of a heating mantle or an oil bath ensures even heat distribution.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb.[8] This temperature is the boiling point. For accuracy, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Melting Point (for the Hydrochloride Salt)

The melting point is a key indicator of purity for a solid compound. The capillary method is a standard technique:

-

Sample Preparation: A small amount of the dry, powdered hydrochloride salt is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which provides controlled heating.[7]

-

Heating and Observation: The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).[9]

-

Observation: The mixture is agitated vigorously. The compound is classified as soluble if it dissolves completely. It is classified as slightly soluble if a portion dissolves, and insoluble if it remains undissolved.[9] This can be tested with a range of solvents of varying polarities.

Synthesis Pathway

2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine is synthesized through a multi-step process. The following diagram illustrates a common synthetic route.

Caption: Synthesis of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine.

References

- 1. 2-Hydroxymethyl-3-methyl-4-(3-methoxy propanoxyl)pyridine | 118175-10-3 [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. d-nb.info [d-nb.info]

- 5. [4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride | 675198-19-3 [chemicalbook.com]

- 6. Cas 675198-19-3,[4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride | lookchem [lookchem.com]

- 7. youtube.com [youtube.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. researchgate.net [researchgate.net]

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol molecular weight and formula

An In-depth Technical Guide on (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

This guide provides comprehensive technical information on this compound, a key intermediate in the synthesis of various pharmaceutical compounds. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its molecular structure and properties are fundamental to its role in chemical synthesis.

Molecular Information

The key molecular identifiers for this compound are summarized in the table below. It is important to distinguish between the free amine form and its hydrochloride salt, as their properties differ.

| Identifier | This compound | This compound Hydrochloride |

| Molecular Formula | C11H17NO3[1][2] | C11H18ClNO3[3][4] |

| Molecular Weight | 211.26 g/mol [1][2] | 247.72 g/mol [3][4] |

| CAS Number | 118175-10-3[1][2][5] | 675198-19-3[3][4][6][5] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, which is outlined in the workflow diagram below. The purification of the final product is crucial to ensure its suitability for subsequent pharmaceutical applications.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and quality control of this compound.

Caption: A generalized workflow for the synthesis, purification, and quality control of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary or described in specific patents and scientific literature. The following provides a general outline of methodologies that would be employed.

General Synthesis Protocol

A typical synthesis would involve the reaction of a suitably substituted pyridine precursor with 3-methoxypropoxy chloride under basic conditions. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is extracted and then purified.

Purification by Column Chromatography

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution is performed using a solvent gradient, typically a mixture of hexane and ethyl acetate, to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of proton pump inhibitors (PPIs).[1][2][6] Specifically, it is used to prepare 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, -benzothiazoles, and -benzoxazoles, which are investigated as ulcer inhibitors.[1][2][6]

The signaling pathway for proton pump inhibitors, for which this compound is a precursor, is illustrated below.

Caption: Simplified pathway showing the role of the precursor in the synthesis of an active PPI.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Hydroxymethyl-3-methyl-4-(3-methoxy propanoxyl)pyridine | 118175-10-3 [chemicalbook.com]

- 3. 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H18ClNO3 | CID 24212924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-Methoxypropoxy)-3-methylpyridine-2-methanol Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound Hydrochloride [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on the Solubility of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a key intermediate in the synthesis of Rabeprazole. Due to the nature of this compound as a synthetic intermediate, publicly available, in-depth solubility data is limited. This document summarizes the available qualitative information and provides a general framework for experimental solubility determination.

Introduction

This compound, with CAS number 118175-10-3 for the free amine, is a crucial building block in the manufacturing of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1] Understanding its solubility is critical for process optimization, purification, and formulation development. This guide consolidates the available data and outlines standard methodologies for its determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H17NO3 | [2] |

| Molecular Weight | 211.26 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Solid (for hydrochloride salt) | [3] |

| Melting Point | 127-129°C (for hydrochloride salt) | [3] |

Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative solubility information for its hydrochloride salt (CAS 675198-19-3) is available.

Table 1: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility |

| Chloroform | Slightly Soluble[3][4] |

| Methanol | Slightly Soluble[3][4] |

For context, the solubility of Rabeprazole sodium, a downstream product, has been documented in several solvents. While not directly applicable to the intermediate, this data can offer insights into the types of solvents that may be effective.

Table 2: Solubility of Rabeprazole Sodium

| Solvent | Solubility |

| Water | 10 mg/mL (clear solution)[5][6] |

| Dimethyl Sulfoxide (DMSO) | ≥ 48 mg/mL[7] |

| Ethanol | Approximately 30 mg/mL[8] |

| Dimethylformamide (DMF) | Approximately 30 mg/mL[8] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL[8] |

Experimental Protocol for Solubility Determination

Given the absence of detailed public data, researchers may need to determine the solubility of this compound experimentally. A widely accepted method for this is the static equilibrium method.

Objective

To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile)

-

Glass vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K or 318.15 K). Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Filter the sample through a syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the concentration determined by HPLC and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

Conclusion

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol | C11H17NO3 | CID 10465749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride | 675198-19-3 [chemicalbook.com]

- 4. Cas 675198-19-3,[4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride | lookchem [lookchem.com]

- 5. Rabeprazole Sodium | 117976-90-6 [chemicalbook.com]

- 6. Rabeprazole = 98 HPLC 117976-90-6 [sigmaaldrich.com]

- 7. Rabeprazole sodium | CAS:117976-90-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol. This pyridine derivative is a key intermediate in the synthesis of various pharmacologically active molecules, including proton pump inhibitors such as Rabeprazole.[1][2][3] This document outlines its chemical properties, predicted spectroscopic data with detailed assignments, relevant experimental protocols, and a summary of its synthesis.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₁₇NO₃ | [4] |

| Molecular Weight | 211.26 g/mol | [4] |

| CAS Number | 118175-10-3 | [4] |

Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum

The ¹³C NMR spectrum for this compound has been reported on PubChem. The predicted chemical shifts and their assignments are detailed below.[4]

| Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C2 | 158-162 | Pyridine ring, carbon bearing the methanol group |

| C3 | 120-124 | Pyridine ring, carbon bearing the methyl group |

| C4 | 163-167 | Pyridine ring, carbon bearing the methoxypropoxy group |

| C5 | 105-109 | Pyridine ring |

| C6 | 145-149 | Pyridine ring |

| -CH₂OH | 62-66 | Methanol group |

| -O-CH₂- | 68-72 | Propoxy group, adjacent to the pyridine ring |

| -CH₂- | 28-32 | Propoxy group, central carbon |

| -CH₂-O-CH₃ | 69-73 | Propoxy group, adjacent to the methoxy group |

| -O-CH₃ | 58-60 | Methoxy group |

| -CH₃ | 10-14 | Methyl group on the pyridine ring |

¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of related pyridine derivatives.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H5 | 6.8-7.0 | d | 1H | Pyridine ring |

| H6 | 8.1-8.3 | d | 1H | Pyridine ring |

| -CH₂OH | 4.6-4.8 | s | 2H | Methanol group |

| -OH | 4.9-5.3 | br s | 1H | Hydroxyl group |

| -O-CH₂- | 4.0-4.2 | t | 2H | Propoxy group, adjacent to the pyridine ring |

| -CH₂- | 2.0-2.2 | p | 2H | Propoxy group, central carbon |

| -CH₂-O-CH₃ | 3.5-3.7 | t | 2H | Propoxy group, adjacent to the methoxy group |

| -O-CH₃ | 3.3-3.4 | s | 3H | Methoxy group |

| -CH₃ | 2.1-2.3 | s | 3H | Methyl group on the pyridine ring |

Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic (pyridine) |

| 2950-2850 | C-H stretch | Aliphatic (methyl, methylene) |

| 1600-1580, 1500-1400 | C=C and C=N stretch | Aromatic (pyridine) ring |

| 1250-1000 | C-O stretch | Ether and Alcohol |

Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 211 | [M]⁺ (Molecular ion) |

| 194 | [M - OH]⁺ |

| 180 | [M - CH₂OH]⁺ |

| 122 | [M - C₄H₉O₂]⁺ (Loss of methoxypropoxy side chain) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of a substituted pyridine N-oxide with an alcohol, followed by rearrangement and reduction. The following is a generalized protocol adapted from related syntheses.[5]

-

N-Oxidation: 2,3-Lutidine is oxidized to 2,3-lutidine-N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

-

Hydroxylation and Alkoxylation: The N-oxide is then treated with 3-methoxy-1-propanol in the presence of a dehydrating agent (e.g., acetic anhydride or trifluoroacetic anhydride) to introduce the methoxypropoxy group at the 4-position and a hydroxyl group at the 2-methyl position.

-

Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane).

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard pulse programs are used for both ¹H (zg30) and ¹³C (zgpg30 with proton decoupling) experiments.

-

Data Processing: The spectra are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~150 mg) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet is acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Mechanism of Action of Rabeprazole and Its Precursors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump).[1][2] As a substituted benzimidazole, rabeprazole is administered as an inactive prodrug, a precursor that requires activation within the acidic environment of the gastric parietal cell.[2][3][4] Its unique pharmacological profile, characterized by a high pKa and a significant non-enzymatic metabolic pathway, results in a rapid onset of action and a more consistent clinical response compared to other PPIs.[5][6][7] This guide provides an in-depth examination of rabeprazole's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Core Mechanism of Action: From Prodrug to Active Inhibitor

The therapeutic effect of rabeprazole is a multi-step process that begins with systemic absorption and culminates in the targeted, irreversible inactivation of the proton pump.

Systemic Absorption and Selective Accumulation

Following oral administration in an enteric-coated formulation, rabeprazole is absorbed in the small intestine.[2] As a weak base, the inactive prodrug is distributed systemically via the bloodstream.[2][8] Its mechanism of action relies on its selective accumulation in the highly acidic secretory canaliculi of stimulated parietal cells, where the pH can fall below 2.0.[2][5]

Acid-Catalyzed Activation

Rabeprazole's pyridine nitrogen has a pKa of approximately 5.0, the highest among clinically available PPIs.[2][5][7] In the acidic canaliculus, this moiety becomes protonated, trapping the molecule at its site of action.[2] This initial protonation is followed by a rapid, acid-catalyzed chemical rearrangement. The protonated prodrug converts into its active form: a highly reactive tetracyclic sulfenamide.[3][5][9] This conversion is the rate-limiting step for all PPIs; rabeprazole's high pKa allows this activation to occur more rapidly and at higher pH levels than other PPIs, which contributes to its faster onset of acid suppression.[2][5]

Covalent Inhibition of the H⁺/K⁺-ATPase

The generated sulfenamide is a potent electrophile that rapidly forms a stable, covalent disulfide bond with specific cysteine residues on the extracytoplasmic (luminal) domain of the H⁺/K⁺-ATPase alpha-subunit.[9][10] This covalent binding fundamentally alters the enzyme's conformation, locking it in an inactive state and preventing the final step of acid secretion—the exchange of intracellular H⁺ for extracellular K⁺.[1][8] Because the inhibition is irreversible, acid secretion can only resume after new H⁺/K⁺-ATPase pump units are synthesized and inserted into the parietal cell membrane.[8]

Figure 1: Rabeprazole activation and covalent inhibition of the parietal cell proton pump.

Quantitative Data and Comparative Analysis

Rabeprazole's chemical properties facilitate a more rapid activation and potent inhibition compared to other PPIs, a key factor in its pharmacodynamic profile.

Physicochemical Properties and Activation Speed

The rate of conversion to the active sulfenamide is pH-dependent. Rabeprazole's higher pKa allows for faster activation over a broader pH range.

| Property | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole | Reference(s) |

| pKa | ~5.0 | 4.0 | 3.9 | 3.8 | [5][6][7] |

| Activation Half-Life at pH 1.2 | 1.3 minutes | 2.8 minutes | 2.0 minutes | 4.6 minutes | [5] |

| Activation Half-Life at pH 5.1 | 7.2 minutes | 84 minutes | 90 minutes | 282 minutes | [5] |

Table 1: Comparative physicochemical properties and activation rates of proton pump inhibitors.

In Vitro H⁺/K⁺-ATPase Inhibition

Studies using isolated gastric vesicle models directly demonstrate rabeprazole's rapid and potent inhibitory effects on the proton pump enzyme.

| Time Point | % Inhibition by Rabeprazole | % Inhibition by Omeprazole | % Inhibition by Lansoprazole | % Inhibition by Pantoprazole | Reference(s) |

| 5 minutes | Near-maximal (~100%) | - | - | Slight Inhibition | [5][11] |

| 30 minutes | - | Near-maximal | Near-maximal | - | [5] |

| 50 minutes | - | - | - | ~50% | [5] |

Table 2: Time-course of proton pump inhibition in an isolated hog gastric vesicle model.

Metabolism and Clinical Pharmacokinetics

A defining feature of rabeprazole is its metabolism. While other PPIs like omeprazole and lansoprazole are metabolized primarily by the cytochrome P450 isoenzyme CYP2C19, rabeprazole is metabolized mainly through a non-enzymatic pathway to rabeprazole-thioether.[5][12][13] This reduces the influence of genetic polymorphisms in the CYP2C19 gene, which can cause significant inter-individual variability in the plasma concentrations of other PPIs.[5][7][14] A smaller fraction of rabeprazole metabolism is handled by CYP2C19 and CYP3A4.[8][12][13] This metabolic profile contributes to a more predictable dose-response and a lower potential for drug-drug interactions.[5]

Key Experimental Protocols

The elucidation of rabeprazole's mechanism of action relies on specific in vitro assays that measure either the direct inhibition of the H⁺/K⁺-ATPase enzyme or the downstream effect on acid accumulation.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol measures the direct effect of rabeprazole on the ATP hydrolytic activity of the proton pump in isolated gastric vesicles.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of rabeprazole.

Methodology:

-

Preparation of Gastric Vesicles: Isolate H⁺/K⁺-ATPase-rich microsomal vesicles from homogenized hog or rabbit gastric mucosa via differential centrifugation.

-

Pre-incubation with Rabeprazole: Incubate aliquots of the gastric microsomes with varying concentrations of rabeprazole in a buffer at a specified pH (e.g., pH 6.1 to facilitate activation) for a set time (e.g., 30 minutes) at 37°C.[15]

-

Initiation of ATPase Reaction: Transfer the pre-incubated microsomes to a standard assay buffer (pH 7.4) and initiate the reaction by adding Mg-ATP.[15]

-

Measurement of ATPase Activity: The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C.[2] The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green procedure.[15]

-

Data Analysis: Calculate the specific activity of the enzyme (μmol Pi/mg protein/hour). Plot the percentage of inhibition against the logarithm of the rabeprazole concentration to determine the IC₅₀ value.[2][15]

Figure 2: Experimental workflow for the in vitro H⁺/K⁺-ATPase inhibition assay.

Aminopyrine Uptake Assay

This assay provides an indirect but reliable functional measure of acid accumulation in isolated gastric glands or parietal cells.

Objective: To assess the inhibitory effect of rabeprazole on the acid-secreting capacity of parietal cells.

Methodology:

-

Isolation of Gastric Glands: Prepare isolated gastric glands from rabbit stomach using collagenase digestion.

-

Drug Incubation: Pre-incubate the gastric glands with rabeprazole or a vehicle control.

-

Stimulation and Radiolabeling: Stimulate the glands with an agent like histamine or db-cAMP. Add radiolabeled [¹⁴C]-aminopyrine to the medium. Aminopyrine is a weak base (pKa 5.0) that freely crosses cell membranes when uncharged but becomes protonated and trapped within acidic compartments.[2]

-

Measurement of Uptake: After incubation, separate the glands from the medium by centrifugation through a silicone oil layer.

-

Data Analysis: Measure the radioactivity in the gland pellet using liquid scintillation counting. The ratio of aminopyrine concentration inside the glands to that in the medium reflects the pH gradient and thus the acid-secreting activity. Compare the ratios in rabeprazole-treated glands to control glands to determine the extent of inhibition.

Conclusion

Rabeprazole's mechanism of action is a prime example of targeted drug delivery and activation. It functions as a precursor, or prodrug, that remains inactive until it reaches the uniquely acidic environment of the gastric parietal cell canaliculus.[2][9] Its high pKa value facilitates a rapid conversion to the active sulfenamide, leading to a swift and potent irreversible inhibition of the H⁺/K⁺-ATPase.[5][7] Furthermore, its primary non-enzymatic metabolism results in a more predictable pharmacokinetic and pharmacodynamic profile.[5][12] These molecular characteristics underpin its clinical efficacy as a rapid and reliable agent for the treatment of acid-related gastrointestinal disorders.

References

- 1. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. benchchem.com [benchchem.com]

- 3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rabeprazole: The Unique PPIs | ClinicSearch [clinicsearchonline.org]

- 7. Rabeprazole: a pharmacologic and clinical review for acid-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rabeprazole - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of rabeprazole from (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

These application notes provide a detailed overview and experimental protocols for the synthesis of Rabeprazole, a proton pump inhibitor, commencing from (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthetic Pathway Overview

The synthesis of rabeprazole from this compound is a well-established multi-step process. The key transformations involve the chlorination of the starting alcohol, subsequent condensation with 2-mercaptobenzimidazole to form the thioether intermediate (rabeprazole sulfide), and a final oxidation step to yield rabeprazole.

Caption: Synthetic workflow for Rabeprazole synthesis.

Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of rabeprazole.

| Step | Reaction | Reagents | Solvent | Yield (%) | Reference |

| 1 | Chlorination | Thionyl chloride (SOCl₂) | Dichloromethane | 99.0 | [1] |

| 2 | Condensation | 2-Mercaptobenzimidazole, Sodium hydroxide | Ethanol | Good | |

| 3 | Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane/Ether | - | [2][3][4] |

| 3 | Oxidation | Sodium hypochlorite (NaOCl) | Acetonitrile/Water or Isopropanol/Water | >99.7 (Purity) | [5][6] |

Note: Specific yield for the condensation and oxidation steps can vary based on the reaction conditions and purification methods.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

This protocol describes the chlorination of this compound using thionyl chloride.[1]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve this compound (5.0 g, 23.7 mmol) in dichloromethane (40 ml).

-

Add thionyl chloride (4.23 g, 35.6 mmol) dropwise to the solution, ensuring the temperature does not exceed 25°C.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the disappearance of the starting material is confirmed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

Expected Yield: 99.0%[1]

Step 2: Synthesis of 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide)

This protocol outlines the condensation of the chlorinated intermediate with 2-mercaptobenzimidazole.[7]

Materials:

-

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

-

2-Mercaptobenzimidazole

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole and sodium hydroxide in ethanol.

-

Add the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine to the reaction mixture.

-

Heat the mixture, for instance, to 50°C, and stir for several hours (e.g., 3 hours).[7]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, the solvent can be distilled off, and the residue may be purified by column chromatography to yield the rabeprazole sulfide.[7]

Step 3: Synthesis of Rabeprazole

This protocol details the oxidation of rabeprazole sulfide to rabeprazole using m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite.

Method A: Oxidation with m-CPBA [2][8]

Materials:

-

2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide)

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane or Chloroform

Procedure:

-

Dissolve rabeprazole sulfide in dichloromethane or chloroform.

-

Cool the solution to a temperature between -10°C to 15°C.[9]

-

Slowly add a solution of m-CPBA in the same solvent to the reaction mixture.

-

Stir the reaction for a few hours, monitoring its progress by TLC.

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.[9]

-

The organic layer is then separated, dried, and the solvent is evaporated to yield rabeprazole.

Method B: Oxidation with Sodium Hypochlorite [5][6]

Materials:

-

2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide)

-

Sodium hypochlorite (NaOCl) solution (6-12%)

-

Sodium hydroxide (NaOH)

-

Isopropanol (IPA) or Acetonitrile and Water

Procedure:

-

Charge a reaction flask with isopropanol and rabeprazole sulfide at room temperature.[5]

-

Add a solution of sodium hydroxide.

-

Cool the mixture to 0-5°C.

-

Add the sodium hypochlorite solution lot-wise while maintaining the temperature at 0-5°C.[5]

-

Monitor the reaction by HPLC.

-

After completion, pour the reaction mass into an aqueous sodium thiosulfate solution to quench any remaining oxidizing agent.[5]

-

The product can then be extracted and purified.

Concluding Remarks

The synthetic route from this compound provides an effective method for the preparation of rabeprazole. The choice of reagents, particularly for the oxidation step, can influence the impurity profile and overall yield of the final product. The protocols provided herein serve as a comprehensive guide for the laboratory-scale synthesis of this important pharmaceutical agent. Further optimization of reaction conditions may be necessary for scale-up and process validation.

References

- 1. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 2. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]

- 3. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]

- 6. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]

- 7. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: The Role of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol in Rabeprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a critical intermediate in the synthesis of several proton pump inhibitors (PPIs), most notably Rabeprazole.[1] PPIs are a class of drugs that effectively reduce gastric acid production by inhibiting the H+/K+-ATPase (proton pump) in the stomach lining.[2] Rabeprazole is widely used for the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] This document provides a detailed overview of the reaction mechanism involving this compound in the synthesis of Rabeprazole, comprehensive experimental protocols, and quantitative data to support process development and optimization.

Reaction Mechanism and Pathway

The synthesis of Rabeprazole from this compound involves a multi-step process. The initial and most critical step is the conversion of the primary alcohol group of the pyridine derivative into a good leaving group, typically a chloride, to facilitate subsequent nucleophilic substitution. This is followed by condensation with 2-mercaptobenzimidazole and a final oxidation step.

The overall synthetic pathway is as follows:

-

Chlorination: The hydroxyl group of this compound is converted to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂).[2] This reaction proceeds via a nucleophilic substitution mechanism. The resulting intermediate is 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

-

Condensation: The chlorinated intermediate is then reacted with 2-mercaptobenzimidazole in the presence of a base, such as sodium hydroxide.[3] This reaction forms the thioether linkage, yielding 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole, also known as Rabeprazole sulfide.[3][4]

-

Oxidation: The final step involves the oxidation of the sulfide to a sulfoxide. This is typically achieved using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite to produce Rabeprazole.[2][5]

The following diagram illustrates the reaction pathway:

Caption: Reaction pathway for the synthesis of Rabeprazole.

Quantitative Data

The following table summarizes quantitative data for the key steps in the synthesis of Rabeprazole, compiled from various sources.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Duration (hours) | Yield (%) | Purity (%) | Reference(s) |

| Chlorination | This compound | Thionyl chloride, Dichloromethane | -10 to 5 | 0.5 - 1 | ~99 | - | [5] |

| This compound | Thionyl chloride, Ethyl acetate | 0 to 30 | 2 | 95.7 | 99.94 | [6] | |

| Condensation | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-Mercaptobenzimidazole | Sodium hydroxide, Ethanol, Water | 20 - 30 | 2 | High | - | [3] |

| 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-Mercaptobenzimidazole | Sodium hydroxide, Methanol | 45 - 50 | 2 - 3 | - | - | [7] | |

| Oxidation | Rabeprazole Sulfide | Sodium hypochlorite, Acetonitrile, Sodium hydroxide | -8 to -2 | 0.5 - 1 | - | - | [5] |

| Rabeprazole Sulfide | m-Chloroperbenzoic acid, Dichloromethane | 10 to 15 | 0.3 | 50 | - | [8] |

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of Rabeprazole.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

This protocol details the chlorination of the starting material.

Caption: Experimental workflow for the chlorination step.

Detailed Methodology:

-

To a solution of this compound (100 g) in dichloromethane (300 mL), cool the reaction mixture to a temperature between -10°C and -5°C.[5]

-

Slowly add thionyl chloride (57.7 g) to the reaction mixture over a period of 30 to 60 minutes, maintaining the temperature between -10°C and -5°C.[5]

-

Stir the reaction mixture for an additional 30 to 60 minutes at the same temperature.[5]

-

Adjust the pH of the mixture to 7.0-7.5 using a pre-prepared aqueous solution of sodium carbonate.[5]

-

Allow the temperature to rise to 0°C to 5°C and then separate the organic layer.[5]

-

The organic layer is then concentrated under reduced pressure to yield the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, which can be used in the subsequent step.[5]

Protocol 2: Synthesis of Rabeprazole Sulfide

This protocol describes the condensation of the chlorinated intermediate with 2-mercaptobenzimidazole.

Detailed Methodology:

-

Dissolve 2-mercaptobenzimidazole (15 g) and sodium hydroxide (8 g) in purified water (500 mL).[3]

-

To this solution, slowly add 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (approximately 25 g).[3]

-

Stir the reaction mixture for 2 hours at a temperature of 20-30°C.[3]

-

The resulting solid precipitate is filtered to obtain 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole sulfide).[3]

-

The wet material can be dried or used directly in the next oxidation step.[3]

Protocol 3: Synthesis of Rabeprazole (Oxidation)

This protocol outlines the final oxidation step to produce Rabeprazole.

Detailed Methodology:

-

Suspend Rabeprazole sulfide (125 g) in acetonitrile (625 mL) and cool the mixture to 10°C to 15°C.[5]

-

Add a solution of sodium hydroxide (29.2 g in 475 mL of de-ionized water) to the reaction mixture.[5]

-

Cool the reaction mixture to between -7°C and -8°C.[5]

-

Add sodium hypochlorite solution (1.05 mole equivalent) to the mixture over 30 to 50 minutes, maintaining the temperature between -8°C and -2°C.[5]

-

Upon completion of the reaction, the Rabeprazole can be isolated and purified.

Conclusion

This compound is a pivotal precursor in the synthesis of Rabeprazole. The transformation of its primary alcohol group into a chloromethyl group is a key step that enables the subsequent construction of the final drug molecule. The provided protocols and quantitative data offer a solid foundation for researchers and professionals in the field of drug development to reproduce and optimize the synthesis of this important proton pump inhibitor. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]

- 6. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 7. asianjpr.com [asianjpr.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Laboratory protocol for using (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol as an intermediate

Application Notes and Protocols for (4-(3--Methoxypropoxy)-3-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor (PPI) Rabeprazole.[1][2] PPIs are a class of drugs that effectively reduce gastric acid production and are widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] This document provides detailed protocols for the utilization of this intermediate in the synthesis of Rabeprazole, along with relevant data and visualizations to guide researchers in their drug development endeavors.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 118175-10-3 (free amine)[3], 675198-19-3 (hydrochloride salt)[3] |

| Molecular Formula | C₁₁H₁₇NO₃[4] |

| Molecular Weight | 211.26 g/mol [4] |

| Appearance | White to off-white or pale yellow solid/powder[2][5] |

| Melting Point | 127-129 °C (hydrochloride salt)[2] |

| Solubility | Slightly soluble in Chloroform and Methanol[5] |

Application in Drug Synthesis: Synthesis of Rabeprazole

The primary application of this compound is as a precursor in the multi-step synthesis of Rabeprazole. The overall synthetic route involves the conversion of the alcohol moiety to a suitable leaving group, followed by condensation with 2-mercaptobenzimidazole and subsequent oxidation.

Experimental Protocols

The following protocols outline the key steps for the synthesis of Rabeprazole from this compound.

Step 1: Chlorination of this compound

This step involves the conversion of the primary alcohol to a chloromethyl group, which is a reactive intermediate for the subsequent condensation reaction.

-

Materials:

-

This compound hydrochloride

-

Dichloromethane (DCM)

-

Thionyl chloride (SOCl₂)

-

Aqueous sodium carbonate solution

-

-

Procedure:

-

Suspend this compound hydrochloride (100 g) in dichloromethane (300 mL).[6]

-

Cool the reaction mixture to a temperature between -10°C and -5°C.[6]

-

Slowly add thionyl chloride (57.7 g) to the mixture over a period of 30 to 60 minutes, maintaining the temperature between -10°C and -5°C.[6]

-

Stir the reaction mixture at this temperature for an additional 30 to 60 minutes.[6]

-

Adjust the pH of the mixture to 7.0-7.5 by the careful addition of an aqueous sodium carbonate solution at -10°C to -5°C.[6]

-

Allow the temperature of the reaction mixture to rise to 0-5°C.[6] The resulting product, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is typically used in the next step without further purification.[7]

-

Step 2: Condensation with 2-Mercaptobenzimidazole

This step forms the core thioether linkage of the Rabeprazole molecule.

-

Materials:

-

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (from Step 1)

-

2-Mercaptobenzimidazole

-

Ethanol

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Dissolve 2-mercaptobenzimidazole in ethanol.

-

Add sodium hydroxide to the solution to form the sodium salt of 2-mercaptobenzimidazole.

-

Add the solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine from the previous step to this mixture.

-

Stir the reaction mixture at 50°C for approximately 3 hours.[8]

-